4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene
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Overview
Description
a-D-Mannopyranoside, methyl 2,34,6-bis-O-(1-methylethylidene)-: is an organic compound belonging to the class of o-glycosyl compounds. It is commonly used in microbiology for the differentiation of Listeria species, as well as in various biochemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-D-Mannopyranoside, methyl 2,3:4,6-bis-O-(1-methylethylidene)- typically involves the esterification of hydrocarbons with methanol under acidic or basic conditions, followed by dehydration and crystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification, dehydration, and crystallization steps, but with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, a-D-Mannopyranoside, methyl 2,3:4,6-bis-O-(1-methylethylidene)- is used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars, which are studied for their potential as stable noeuromycin analogs with a D-manno configuration .
Biology: In biological research, this compound is used to investigate the primary mannose-binding site of pradimicin A, an antifungal agent .
Medicine: In medicine, it is used for the differentiation of Listeria species based on their ability to ferment the sugar, producing acid which can be identified using an appropriate pH indicator .
Industry: In industrial applications, it is used in the production of various biochemical reagents and as a competitor inhibitor of the binding of mannose by Escherichia coli .
Mechanism of Action
The mechanism of action of a-D-Mannopyranoside, methyl 2,3:4,6-bis-O-(1-methylethylidene)- involves its role as a competitor inhibitor of the binding of mannose by Escherichia coli. This inhibition is crucial for studying the interactions between mannose and various biological molecules .
Comparison with Similar Compounds
- Methyl α-D-glucopyranoside
- Methyl α-D-galactopyranoside
- Methyl β-D-glucopyranoside
- Methyl β-D-galactopyranoside
Uniqueness: What sets a-D-Mannopyranoside, methyl 2,3:4,6-bis-O-(1-methylethylidene)- apart from these similar compounds is its specific configuration and its application in differentiating Listeria species. Its unique structure allows it to be used in specialized biochemical and microbiological applications .
Properties
IUPAC Name |
7-methoxy-4,4,12,12-tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O6/c1-12(2)15-6-7-8(17-12)9-10(11(14-5)16-7)19-13(3,4)18-9/h7-11H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUZYSYUFMRRNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(C(O2)OC)OC(O3)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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